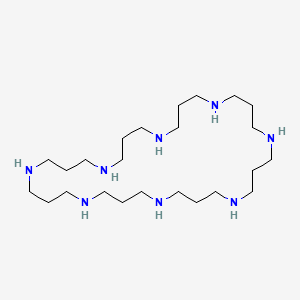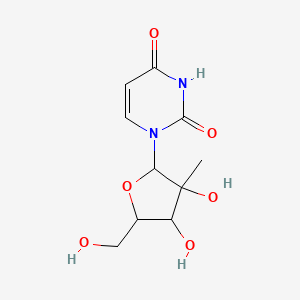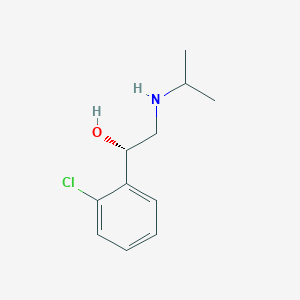
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde
Descripción general
Descripción
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde is used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. The process involves a domino reaction starting from N-substituted piperidines and includes the formation of pyrrolidine-2-carbaldehyde followed by various steps leading to either pyrrolidin-2-ones or 3-iodopyrroles (Wang, Zhang, He, & Fan, 2018).
Design and Synthesis of Organoselenium Compounds
The compound plays a role in the efficient synthesis of 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde. This process is significant for producing organoselenium compounds without using toxic hydrogen selenide (Bhasin et al., 2015).
Creation of Novel Imidazo[1,5-a]Pyridine Derivatives
In the field of crystallography, the reaction of this compound with other chemicals has led to the creation of novel imidazo[1,5-a]pyridine derivatives, which have been characterized by various spectroscopic methods and X-ray diffraction (Hakimi et al., 2012).
Complexation with Cadmium(II)
It is also used in the formation of complexes with metals like Cadmium(II), revealing interesting properties in coordination chemistry and crystal structure analysis (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Chemical Synthesis and Applications
Synthesis of Small Molecule Anticancer Drugs
The compound is used as an intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves acylation and nucleophilic substitution steps (Wang, Tu, Han, & Guo, 2017).
Formation of Schiff-base Ligand Complexes
The compound participates in the formation of Schiff-base and cyclized non-Schiff-base ligand complexes with metals, providing insights into the chemistry of Schiff-base ligands and their reactivity (Purkait et al., 2016).
Miscellaneous Applications
Spectrophotometric Determination of Iron(II)
Pyridine-2-carbaldehyde derivatives, including (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde, are used in spectrophotometric methods for determining trace amounts of iron in various samples (Gallego, García-Vargas, & Valcárcel, 1979).
Generation of N-Heterocycles
The compound is involved in the novel synthesis of pyrrolidine-2-carbaldehydes from cascade reactions of N-arylpiperidines, showcasing a unique approach to generating N-heterocycles (Wang, He, Tian, Zhang, & Fan, 2018).
Propiedades
IUPAC Name |
(2S)-2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSEYOOXBRDFZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553004 | |
| Record name | (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
CAS RN |
38840-03-8 | |
| Record name | (2S)-2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)


![Indeno[1,2-b]indole](/img/structure/B1252910.png)
![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)


![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)

